2-{[4-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
2-{[4-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that includes a triazole ring, a sulfanyl group, and a dihydrophthalazinone core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s worth noting that the compound is a member of the kinase inhibitors family . Kinase inhibitors are known to target a variety of kinases, which play crucial roles in multiple signaling pathways, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
Kinase inhibitors typically work by blocking the action of kinases, thereby inhibiting the phosphorylation of specific substrates involved in various cellular processes . This can lead to changes in cellular signaling pathways, affecting cell growth, division, and communication .
Biochemical Pathways
These pathways can include those involved in cell growth, division, and communication .
Pharmacokinetics
Zinc, an essential trace element, is known to be incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
Kinase inhibitors can have a variety of effects at the molecular and cellular level, including inhibiting cell growth and division, altering cell communication, and impacting various cellular signaling pathways .
Action Environment
It’s worth noting that the efficacy of kinase inhibitors can be influenced by a variety of factors, including the presence of other medications, the patient’s overall health status, and specific genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable electrophile.
Formation of the Dihydrophthalazinone Core: The dihydrophthalazinone core is formed by the cyclization of a hydrazine derivative with a suitable dicarbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring and dihydrophthalazinone core can undergo reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents, Friedel-Crafts reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole and dihydrophthalazinone derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
2-{[4-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-{[4-(4-METHYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with other similar compounds, such as:
2-{[4-(4-METHYLPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO}-1-PHENYLETHAN-1-ONE: Similar structure but with a phenyl group instead of a sulfanyl group.
4-{[(2,4-DICHLOROPHENYL)AMINO]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE: Similar dihydrophthalazinone core but with different substituents.
4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE: Similar dihydrophthalazinone core but with an oxadiazole ring instead of a triazole ring.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-6-8-14(9-7-12)23-16(20-21-18(23)25)11-22-17(24)15-5-3-2-4-13(15)10-19-22/h2-10H,11H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCMIDOWZXSBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CN3C(=O)C4=CC=CC=C4C=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322271 | |
Record name | 2-[[4-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795187 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
728012-99-5 | |
Record name | 2-[[4-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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